3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride
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Overview
Description
3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a butylthio group, a difluoromethyl group, and a triazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a butylthio group is introduced to a triazole ring. The difluoromethyl group can be added through difluoromethylation reactions, which often require specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to introduce the butylthio and difluoromethyl groups under controlled conditions, ensuring consistent product quality and reducing waste .
Chemical Reactions Analysis
Types of Reactions
3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions involving the difluoromethyl group can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The butylthio group can form covalent bonds with target proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride: Similar structure but with a methylthio group instead of a butylthio group.
3-(Butylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
3-(Butylthio)-5-(difluoromethyl)-4H-1,2,4-triazol-4-amine hydrochloride is unique due to the combination of its butylthio and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the butylthio group provides additional reactivity and binding potential .
Properties
IUPAC Name |
3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N4S.ClH/c1-2-3-4-14-7-12-11-6(5(8)9)13(7)10;/h5H,2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZXOGIZQQKJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1N)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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